3-Bromo-6-methoxyimidazo[1,2-a]pyrazine
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Overview
Description
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H6BrN3O. It is characterized by the presence of a bromine atom at the 3rd position and a methoxy group at the 6th position on the imidazo[1,2-a]pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and an aldehyde or ketone.
Methoxylation: The methoxy group can be introduced at the 6th position using methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki-Miyaura coupling reaction would yield a biaryl derivative .
Scientific Research Applications
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is employed in the design of chemical probes for studying biological processes
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic function. The exact pathways involved would depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxyimidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.
3-Bromo-6-methoxyimidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
3-Bromo-6-methoxyimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or advanced materials .
Properties
IUPAC Name |
3-bromo-6-methoxyimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-4-11-5(8)2-9-6(11)3-10-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJPJGFVJOHUAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=CN=C2C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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